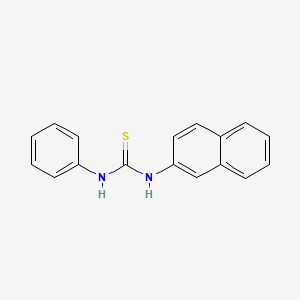
4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of a hydroxy group, a morpholin-4-ylmethyl group, and a naphthalene-1,2-dione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione typically involves the reaction of naphthalene-1,2-dione with morpholine and formaldehyde. The reaction is carried out in a solvent such as ethanol or dimethylformamide (DMF) under reflux conditions. The reaction mixture is heated to around 60°C with constant stirring to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of eco-friendly solvents and catalysts, such as L-proline, can also be employed to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The naphthoquinone core can be reduced to form hydroquinone derivatives.
Substitution: The morpholin-4-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antifungal and antimicrobial properties.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione involves its interaction with cellular components. It is believed to disrupt fungal membrane permeability, leading to increased nucleotide leakage and cell death . The compound may also interact with various molecular targets, including enzymes and receptors, to exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-1,4-naphthoquinone: Known for its use in dyes and pigments.
2,3-Dibromonaphthalene-1,4-dione: Exhibits potent antifungal activity.
5,8-Dihydroxy-1,4-naphthoquinone: Known for its neuroprotective properties.
Uniqueness
4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione is unique due to the presence of the morpholin-4-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other naphthoquinone derivatives and contributes to its specific applications in research and industry.
Eigenschaften
CAS-Nummer |
6320-30-5 |
|---|---|
Molekularformel |
C15H15NO4 |
Molekulargewicht |
273.28 g/mol |
IUPAC-Name |
4-hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C15H15NO4/c17-13-10-3-1-2-4-11(10)14(18)15(19)12(13)9-16-5-7-20-8-6-16/h1-4,17H,5-9H2 |
InChI-Schlüssel |
SITNQGKLOAWMDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC2=C(C3=CC=CC=C3C(=O)C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B11847969.png)


![4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B11847991.png)




![6-Methyl-4,7-bis(trimethylsilyl)-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B11848024.png)

![2-(2,4-Dimethoxyphenyl)-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11848032.png)
![3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B11848035.png)

